iCRT14, also known as iCRT-14, is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, , ] It acts by disrupting the interaction between β-catenin and TCF (T-cell factor), thereby inhibiting the transcription of Wnt target genes. [, , ] iCRT14 is widely used in scientific research to investigate the role of the Wnt/β-catenin pathway in various biological processes and disease models. [, , , , , , , ]
Molecular Structure Analysis
iCRT14 is a heterocyclic organic compound with a molecular weight of 375.45 g/mol. [] Its molecular formula is C21H17N3O2S. [] The structure consists of a central thiazolidinedione ring linked to a substituted pyrrole ring through a methylene bridge. [] The pyrrole ring is further substituted with a 3-pyridyl group. []
Related Compounds
Wnt3a
Relevance: Wnt3a serves as a positive control in studies investigating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. While iCRT14 disrupts the interaction between β-catenin and TCF, inhibiting downstream gene transcription, Wnt3a promotes pathway activation, offering a comparative basis for understanding iCRT14's mechanism of action. [, , ]
Lithium Chloride (LiCl)
Relevance: Similar to Wnt3a, LiCl is often employed as a positive control in studies evaluating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. [, , ] The contrasting effects of LiCl and iCRT14 on β-catenin levels and target gene expression highlight iCRT14's specific action on the β-catenin/TCF interaction.
SB216763 (S33)
Relevance: SB216763, by activating the Wnt/β-catenin pathway, serves as a comparative agent to understand the inhibitory action of iCRT14 on this pathway. [] The study demonstrated that while SB216763 enhanced osteogenic differentiation, iCRT14 reversed these effects, reinforcing its role as a Wnt/β-catenin pathway inhibitor.
CCT036477
Relevance: CCT036477 shares a similar mechanism of action with iCRT14, as both compounds specifically inhibit the interaction between β-catenin and TCF. [] This shared target makes CCT036477 a close functional analog of iCRT14, and their comparable effects on MCL cells underscore their potential as therapeutic agents.
PNU-74654
Relevance: PNU-74654's mechanism of action aligns closely with that of iCRT14, as both compounds directly block the interaction between β-catenin and TCF to suppress Wnt pathway activity. [] Their combined use in a study on tamoxifen-resistant breast cancer cells further strengthens their relationship as potent inhibitors of the Wnt pathway.
PKF118-310
Relevance: Like iCRT14, PKF118-310 directly inhibits the β-catenin-TCF interaction, making it a close functional analog. [] The study on mantle cell lymphoma demonstrated that both PKF118-310 and iCRT14 effectively eliminated MCL-initiating cells, further supporting their comparable activities and potential as targeted therapies.
WAY-626611 (WAY)
Relevance: While iCRT14 acts downstream by inhibiting the β-catenin/TCF interaction, WAY-626611 exerts its effect upstream by preventing Wnt ligand secretion, ultimately suppressing the entire Wnt/β-catenin pathway. [] This difference in their mechanism of action makes WAY-626611 a valuable tool for studying the Wnt pathway at various levels and comparing its effects to iCRT14.
Nigericin (NIG)
Relevance: While iCRT14 specifically targets the Wnt/β-catenin pathway, Nigericin acts broadly on cellular ion gradients, influencing various cellular processes, including those regulated by Wnt signaling. [] This difference in their mechanisms makes their combined use in a study on cancer cell viability particularly intriguing.
C59
Relevance: Similar to WAY-626611, C59 acts upstream of iCRT14 by disrupting Wnt ligand maturation and secretion, ultimately suppressing Wnt/β-catenin pathway activation. [] This distinction in their mechanisms of action highlights the diverse approaches for targeting this pathway, with C59 offering an alternative to iCRT14's direct inhibition of β-catenin/TCF interaction.
NSC668036
Relevance: In contrast to iCRT14, which demonstrated consistent inhibitory effects on the Wnt/β-catenin pathway, NSC668036 did not exhibit the anticipated inhibitory activity in a study on cervical cancer cells. [] This difference in their efficacies underscores the importance of further investigating and validating the mechanism of action of potential Wnt pathway inhibitors like NSC668036.
Source and Classification
Chemical Name: iCRT 14
CAS Number: 677331-12-3
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.44 g/mol
Classification: Thiazolidinedione class, specifically a β-catenin responsive transcription inhibitor.
Synthesis Analysis
The synthesis of iCRT 14 involves multi-step organic reactions typical for thiazolidinediones. While specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:
Formation of the Thiazolidinedione Core: This typically involves the condensation of appropriate aldehydes with thiosemicarbazones followed by cyclization.
Functionalization: Subsequent steps may involve further modifications to introduce the aromatic and nitrogen-containing moieties that characterize iCRT 14.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve the required purity level (≥99% as per HPLC analysis) before use in biological assays.
Structural Features
Core Structure: The compound features a thiazolidinedione ring, which is critical for its biological activity.
Substituents: It includes various aromatic rings and nitrogen functionalities that enhance its interaction with β-catenin and TCF4.
Geometric Configuration: The specific stereochemistry and geometric configuration are essential for its inhibitory activity against β-catenin transcriptional activity.
Chemical Reactions Analysis
iCRT 14 primarily engages in non-covalent interactions with β-catenin and TCF4, inhibiting their binding and subsequent transcriptional activity. Key reactions include:
Inhibition of Protein-Protein Interactions: iCRT 14 disrupts the binding between β-catenin and TCF4, preventing the formation of transcriptional complexes necessary for Wnt target gene activation.
Cell Cycle Modulation: In cellular assays, treatment with iCRT 14 leads to G0/G1 phase arrest in cell lines such as HCT116 and HT29, indicating its role in cell cycle regulation through Wnt signaling inhibition.
Impact on Gene Expression: The compound influences the expression levels of various genes associated with the Wnt pathway, such as Cyclin D1 (CycD1), which is downregulated upon treatment.
Mechanism of Action
The mechanism by which iCRT 14 exerts its effects involves:
Disruption of β-Catenin/TCF Interaction: By binding to β-catenin, iCRT 14 prevents it from interacting with TCF4, thereby inhibiting Wnt target gene transcription.
Alteration of Cell Signaling Pathways: The inhibition leads to downstream effects on several signaling pathways involved in cell growth and survival, particularly in cancer cells where Wnt signaling is often dysregulated.
Cell Cycle Arrest: The resultant decrease in Cyclin D1 levels contributes to cell cycle arrest, which can inhibit tumor growth in xenograft models.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically available as a solid or crystalline powder.
Solubility: Soluble in dimethyl sulfoxide (DMSO) with a maximum concentration of approximately 28.16 mg/mL.
Chemical Properties
Stability: Stable under recommended storage conditions (typically at +4°C).
Purity: ≥99% purity confirmed by high-performance liquid chromatography (HPLC).
Applications
iCRT 14 has several significant applications in scientific research:
Cancer Research: Primarily used to study the role of Wnt signaling in cancer biology, particularly in colorectal and cervical cancers where aberrant activation of this pathway is common.
Gene Therapy Enhancement: Demonstrated potential as a transfection enhancer, significantly increasing transgene expression levels in nonviral systems.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting Wnt signaling pathways in various cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ibotenic acid is a non-proteinogenic alpha-amino acid. It has a role as a neurotoxin. Ibotenic acid is a natural product found in Amanita gemmata, Amanita muscaria, and other organisms with data available. Ibotenic acid is a chemical compound that is naturally occurring in the mushrooms Amanita muscaria and Amanita pantherina, among others. Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats. In 1960's, ibotenic acid was originally isolated from Amanita ibotengutake in Japan. A. ibotengutake is very like to A. pantherina. (L1141) A neurotoxic isoxazole (similar to KAINIC ACID and MUSCIMOL) found in AMANITA mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.
BRD9 contains a single bromodomain and has five isoforms that are produced by alternative splicing. It is thought to function in chromatin remodeling as part of the SWI/SNF complex. I-BRD9 is a BRD9 bromodomain inhibitor with a pIC50 value of 7.3 and a pKd value of 8.7. It displays 700-fold greater selectivity over the tandem bromodomain-containing BET family of proteins and 200-fold selectivity over the highly homologous BRD7 bromodomain. This compound has been used to identify genes regulated by BRD9 in Kasumi-1 cells involved in cancer and immune response signaling. See the Structural Genomics Consortium (SGC) website for more information. I-BRD9 is a bromodomain-containing protein 9 (BRD9) inhibitor which belong to class of (BET) inhibitors that have shown potent anti-inflammatory and anticancer properties. I-BRD9 is developed from thienopyridone scaffold. It can also be used as an identifier for BRD9 regulated gene in Kasumi-1 cells involved in oncology and immune response pathways.
Ibrolipim is a lipoprotein lipase (LPL) activator with antihyperlipidemic activity. Activation of LDL by ibrolipim lowers plasma triglycerides, with a concomitant elevation of high-density lipoprotein cholesterol.
Ibrutinib Interm 0441 is a piperidine derivative with an amine protecting group. It may be used in the preparation of biologically active compounds such as antagonists of the human P2X7 receptor and selective irreversible inhibitors for brutons tyrosine kinase.